molecular formula C20H14Br2N2O2 B11179259 N,N'-bis(3-bromophenyl)benzene-1,3-dicarboxamide

N,N'-bis(3-bromophenyl)benzene-1,3-dicarboxamide

Cat. No.: B11179259
M. Wt: 474.1 g/mol
InChI Key: GRTGTPTXMZBUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N3-BIS(3-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(3-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(3-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form new amide compounds, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

N1,N3-BIS(3-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which N1,N3-BIS(3-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE exerts its effects involves its ability to interact with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and other biomolecules, potentially affecting their function and activity .

Properties

Molecular Formula

C20H14Br2N2O2

Molecular Weight

474.1 g/mol

IUPAC Name

1-N,3-N-bis(3-bromophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H14Br2N2O2/c21-15-6-2-8-17(11-15)23-19(25)13-4-1-5-14(10-13)20(26)24-18-9-3-7-16(22)12-18/h1-12H,(H,23,25)(H,24,26)

InChI Key

GRTGTPTXMZBUNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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